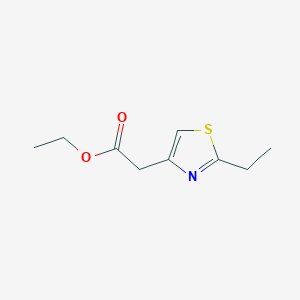

Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It’s used in proteomics research .

Molecular Structure Analysis

The InChI code for Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate is 1S/C9H13NO2S/c1-3-8-10-7 (6-13-8)5-9 (11)12-4-2/h6H,3-5H2,1-2H3 .Scientific Research Applications

Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate: A Comprehensive Analysis

Proteomics Research: Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate is listed as a specialty product for proteomics research by Santa Cruz Biotechnology . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound may be used in the identification and quantification of proteins, understanding their interactions, and studying their modifications.

Analgesic and Anti-inflammatory Activities: Thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities . While specific studies on Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate are not provided, its structural similarity to other thiazoles suggests potential use in pain relief and reducing inflammation in research settings.

Antitumor and Cytotoxic Activity: Some thiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer . Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate could be explored for its cytotoxicity against cancer cells in scientific studies.

DNA Interaction: Thiazoles like Voreloxin bind to DNA and interact with topoisomerase II, leading to DNA damage and cell death . This property can be harnessed in research related to cancer therapy or genetic studies.

Antimicrobial Activity: Thiazole derivatives have been screened for their antimicrobial activities against various bacteria and fungi . Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate could potentially be used in research focused on developing new antimicrobial agents.

Antioxidant Properties: Thiazole derivatives have also been evaluated for their antioxidant properties . Research involving Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate could include studying its efficacy as an antioxidant.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including topoisomerase II and various enzymes involved in inflammatory responses . .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in a variety of ways, such as binding to dna and interacting with topoisomerase ii, resulting in dna double-strand breaks . This interaction can lead to cell cycle arrest and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation

Result of Action

Thiazole derivatives have been reported to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

ethyl 2-(2-ethyl-1,3-thiazol-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-8-10-7(6-13-8)5-9(11)12-4-2/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBFDTCGTQSRNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)

![3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine](/img/structure/B1323028.png)

![[3-(3-Isopropoxyphenyl)propyl]amine](/img/structure/B1323033.png)

![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)

![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)

![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)